(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-12(25)22-13-7-8-14-18(9-13)31-21(24(14)10-19(26)28-2)23-20(27)17-11-29-15-5-3-4-6-16(15)30-17/h3-9,17H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLRDDRJIVJHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound characterized by its unique structural features, including an acetamido group and a benzo[d]thiazol ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O6S, with a molecular weight of 455.49 g/mol. The structure consists of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines. A study highlighted the effectiveness of thiazole-based compounds against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, demonstrating their potential as anticancer agents .
Anti-inflammatory Properties
Thiazole derivatives have also shown promise in anti-inflammatory applications. Research into N-(5-(arylcarbonyl)thiazol-2-yl)amides revealed their ability to inhibit Th17 cell differentiation, which is crucial in inflammatory responses. Specifically, compound 8h from this series exhibited in vivo efficacy in mouse models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA), suggesting a strong anti-inflammatory potential .
The biological activity of this compound is hypothesized to be linked to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. The presence of the benzo[d]thiazol moiety is particularly significant as it has been associated with the inhibition of specific kinases and transcription factors that play pivotal roles in tumor growth and inflammatory processes.
Data Tables
| Activity | Cell Line/Model | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HeLa | 15 µM | |
| Anticancer | HepG2 | 20 µM | |
| Anticancer | A549 | 18 µM | |
| Anti-inflammatory | EAE Model | N/A | |
| Anti-inflammatory | CIA Model | N/A |
Case Studies
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their anticancer activity against several human cancer cell lines. The study demonstrated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Anti-inflammatory Activity in Mouse Models : The efficacy of thiazole derivatives was tested in mouse models of EAE and CIA. Results indicated that these compounds significantly reduced clinical scores and inflammatory markers, showcasing their potential as therapeutic agents for autoimmune diseases .
Scientific Research Applications
Structural Overview
The compound features a thiazole derivative structure, which is significant for its biological properties. Its molecular formula is , with a molecular weight of approximately 414.43 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Antidepressant Activity
Research indicates that compounds similar to (Z)-methyl 2-(...) exhibit high affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A. For instance, a related derivative demonstrated a Ki value of 17 nM for the 5-HT1A receptor, suggesting potential antidepressant properties. A study evaluated benzothiazole derivatives and found significant antidepressant-like activity in animal models, indicating that this compound may also share similar effects.
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory and analgesic properties. The unique structure of (Z)-methyl 2-(...) may contribute to these effects through modulation of inflammatory pathways. Mechanistic studies suggest that such compounds can inhibit specific enzymes or activate signaling cascades involved in inflammation.
Anti-cancer Research
The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that these compounds often exhibit cytotoxic effects against various cancer cell lines via mechanisms involving apoptosis and cell cycle arrest. Specific studies on thiophene-based derivatives have shown promising results in inhibiting tumor growth .
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(...) typically involves several steps starting from commercially available precursors:
Synthesis Steps
- Formation of Key Intermediates : The compound is synthesized through controlled reactions involving appropriate reactants.
- Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Study on Antidepressant Effects
A notable study evaluated the antidepressant effects of benzothiazole derivatives using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting efficacy in treating depression.
Anti-cancer Activity
Research on thiazole derivatives has demonstrated their cytotoxicity against various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in breast cancer cells, highlighting their potential as therapeutic agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester and acetamido groups are primary targets for hydrolysis:
-
Mechanistic Insights :
Nucleophilic Substitution
The benzo[d]thiazole ring and imino-carbonyl group participate in nucleophilic attacks:
-
Key Observations :
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
-
Mechanism :
Stability Under Physiological Conditions
Stability studies in simulated biological environments:
| Condition | Time | Degradation | Notes | Source |
|---|---|---|---|---|
| PBS:MeOH (1:1), 37°C | 3h | <1% | High stability supports therapeutic potential | |
| Rat plasma, 37°C | 24h | 15% | Ester hydrolysis predominant |
Functional Group Modifications
Targeted modifications of substituents:
Q & A
Q. Table 1: Example Bioactivity Assays
| Assay | Protocol | Key Parameters |
|---|---|---|
| COX-2 Inhibition | ELISA with purified enzyme | IC, selectivity index |
| Apoptosis Induction | Flow cytometry (Annexin V/PI staining) | % apoptotic cells at 24/48 hr |
Advanced: How can computational chemistry aid in understanding this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., 5-HT serotonin receptor) over 100 ns trajectories to assess stability .
- QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer in the imino group) during enzyme inhibition .
- ADMET Prediction : Use SwissADME to estimate bioavailability, LogP, and blood-brain barrier penetration .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove proteins and lipids .
- Detection Limits : Optimize UPLC-MS/MS with MRM transitions (e.g., m/z 378 → 245 for quantification) .
- Matrix Effects : Validate recovery (80–120%) using spiked plasma samples .
Advanced: How can researchers address contradictory data in biological activity studies?
Methodological Answer:
- Dose-Response Reproducibility : Replicate assays across independent labs with standardized protocols (e.g., CLIA guidelines) .
- Off-Target Screening : Use proteome microarrays to identify non-specific binding .
- Meta-Analysis : Pool data from analogs (e.g., fluoro- or bromo-substituted thiazoles) to identify structure-activity trends .
Q. Table 2: Common Pitfalls and Solutions
| Contradiction | Resolution Strategy |
|---|---|
| Variability in IC values | Standardize cell passage number & media |
| Discrepant metabolic stability | Cross-validate with human/rodent models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
